molecular formula C13H18F2N4O3 B6428612 N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide CAS No. 2034232-24-9

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide

Cat. No. B6428612
CAS RN: 2034232-24-9
M. Wt: 316.30 g/mol
InChI Key: GGICWFWZJPSDFX-UHFFFAOYSA-N
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Description

“N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide” is a chemical compound with the molecular formula C18H17F2N5O3 . It has a molecular weight of 389.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a difluorocyclohexyl group, an oxadiazol group, and an acetamidoacetamide group . The InChI code for this compound is InChI=1S/C18H17F2N5O3/c19-18 (20)5-3-11 (4-6-18)16-23-15 (28-25-16)10-22-17 (26)13-8-14 (27-24-13)12-2-1-7-21-9-12/h1-2,7-9,11H,3-6,10H2, (H,22,26) .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 2.3, indicating its relative lipophilicity . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has a topological polar surface area of 107 Ų and a complexity of 545 .

Mechanism of Action

The mechanism of action of DFA is not yet fully understood. However, it is known that DFA binds to certain proteins and enzymes, and inhibits their activity. It is believed that this inhibition is due to the binding of the DFA molecule to the active site of the enzyme or protein, preventing the substrate from binding and thus preventing the desired reaction from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFA have been studied extensively. Studies have shown that DFA can inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular metabolism. In addition, DFA has been shown to modulate the activity of certain hormones and neurotransmitters, which can lead to changes in behavior and physiological processes.

Advantages and Limitations for Lab Experiments

DFA has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to work with. In addition, DFA is highly versatile and can be synthesized in a variety of ways. Furthermore, DFA has been shown to be relatively stable in a variety of conditions, making it suitable for use in a wide range of experiments.
However, there are also some limitations to using DFA in laboratory experiments. One of the main limitations is that DFA is relatively expensive to produce. In addition, DFA can be toxic at higher concentrations, so care must be taken when working with the compound.

Future Directions

There are a number of potential future directions for research involving DFA. One area of research that could be explored is the development of new methods for synthesizing DFA more efficiently and cost effectively. In addition, further research into the biochemical and physiological effects of DFA could lead to the development of new drugs and treatments. Finally, research into the mechanism of action of DFA could lead to the development of new drugs and treatments that target specific enzymes and proteins.

Synthesis Methods

DFA can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4,4-difluorocyclohexanone with 1,2,4-oxadiazol-5-ylmethyl acetate in the presence of a base such as potassium carbonate. This reaction yields the desired product, DFA, in high yields. Other methods of synthesis include the reaction of 4,4-difluorocyclohexanone with ethyl acetoacetate and the reaction of 4,4-difluorocyclohexanone with ethyl acetoacetate in the presence of a base such as potassium carbonate.

Scientific Research Applications

DFA has been used in a wide range of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery. In addition, DFA has been used in the study of DNA and RNA interactions, as well as in the study of cellular metabolism. DFA has also been used in the study of cancer and in the development of new drugs.

properties

IUPAC Name

2-acetamido-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N4O3/c1-8(20)16-6-10(21)17-7-11-18-12(19-22-11)9-2-4-13(14,15)5-3-9/h9H,2-7H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGICWFWZJPSDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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